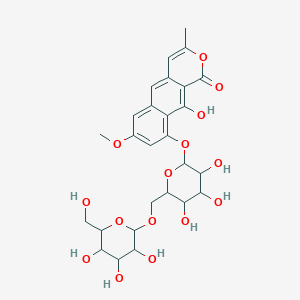

Cassiaside C

Overview

Description

Cassiaside C is a natural compound isolated from the root of Cassia obtusifolia, a plant native to India and China. It has been studied for its potential therapeutic effects and has been found to possess a variety of pharmacological activities. Cassiaside C has been used for centuries in traditional Chinese medicine and is known to have anti-inflammatory, antioxidant, and anti-tumor properties. In recent years, it has been studied in the laboratory setting to explore its potential therapeutic applications.

Scientific Research Applications

Inhibition of M1 Polarization of Macrophages

Cassiaside C has been found to inhibit M1 polarization of macrophages by downregulating glycolysis . This is significant because M1 macrophages reprogram their metabolism towards enhanced glycolysis to obtain energy and produce pro-inflammatory cytokines . Cassiaside C reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2, both of which are upregulated in lipopolysaccharide (LPS)/interferon (IFN)-γ-treated Raw264.7 cells and peritoneal macrophages .

Anti-inflammatory Properties

The anti-inflammatory properties of Cassiaside C are closely related to its ability to inhibit M1 polarization of macrophages . By reducing the expression of inducible nitric oxide synthase and cyclooxygenase-2, Cassiaside C can potentially dampen the inflammatory response .

Potential Antioxidant Agent

Cassiaside C has been suggested to have potential as an antioxidant agent . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Therapeutic Strategy for Chronic Inflammatory Conditions

Given its ability to inhibit M1 polarization of macrophages and its anti-inflammatory properties, Cassiaside C could be exploited as a therapeutic strategy for chronic inflammatory conditions .

Regulation of Cellular Metabolism

Cassiaside C has been found to attenuate enhanced glycolysis and lactate production, but rescue diminished oxidative phosphorylation, in M1 polarized macrophages . This suggests that Cassiaside C could play a role in regulating cellular metabolism .

Potential Role in Immune Cell Function

Given its effects on macrophage polarization and cellular metabolism, Cassiaside C may also have a role in modulating immune cell function .

Mechanism of Action

Target of Action

Cassiaside C, a naphthopyrone isolated from the seed of Cassia tora , primarily targets the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetes and aging-related diseases .

Mode of Action

Cassiaside C exerts its effects by inhibiting the formation of AGEs . It also suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2, both of which are upregulated in lipopolysaccharide (LPS)/interferon (IFN)-γ-treated cells . Furthermore, it downregulates the phosphorylation of nuclear factor kappa B , a key regulator of immune responses, thereby modulating the inflammatory response.

Biochemical Pathways

Cassiaside C affects several biochemical pathways. It suppresses LPS/IFN-γ-induced expression of hypoxia-inducible factor (HIF)-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A . These proteins are involved in the regulation of glycolysis, a metabolic pathway that converts glucose into pyruvate. Cassiaside C also downregulates the phosphoinositide 3-kinases (PI3K)/AKT/mammalian target of rapamycin complex 1 (mTORC1) signaling pathway , which plays a crucial role in cellular growth, proliferation, and survival.

Pharmacokinetics

Its impact on bioavailability is suggested by its ability to modulate various biochemical pathways and cellular processes .

Result of Action

As a result of its action, Cassiaside C attenuates enhanced glycolysis and lactate production, but rescues diminished oxidative phosphorylation, in M1 polarized macrophages . This leads to a dampening of M1 polarization of macrophages, which are a type of immune cell that can exacerbate inflammation when overly activated .

properties

IUPAC Name |

10-hydroxy-7-methoxy-3-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-10-4-11-5-12(37-2)6-13(16(11)20(31)17(10)25(36)39-9)40-27-24(35)22(33)19(30)15(42-27)8-38-26-23(34)21(32)18(29)14(7-28)41-26/h3-6,14-15,18-19,21-24,26-35H,7-8H2,1-2H3/t14-,15-,18-,19-,21+,22+,23-,24-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGJNKYTLIUCMX-YUMVGKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317838 | |

| Record name | Cassiaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cassiaside C | |

CAS RN |

119170-52-4 | |

| Record name | Cassiaside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119170-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

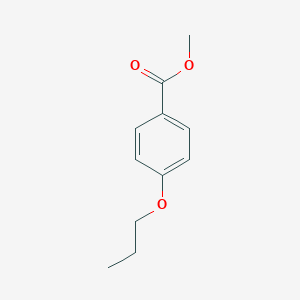

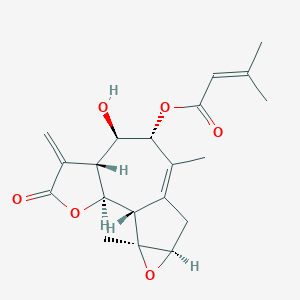

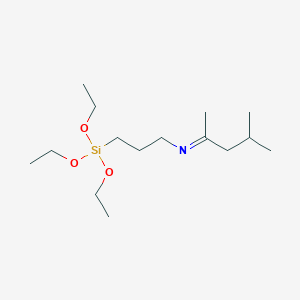

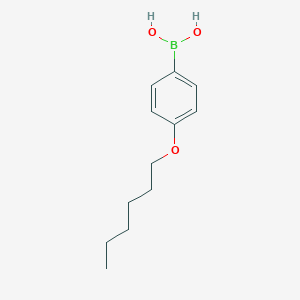

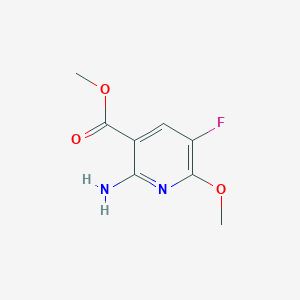

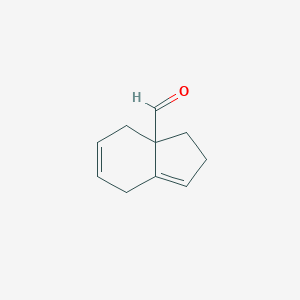

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)

![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)